N-(Azido-PEG3)-N-Boc-PEG4-Boc

PROTAC synthesis Linker length Molecular weight

N-(Azido-PEG3)-N-Boc-PEG4-Boc (CAS: 2112731-94-7) is a branched, heterobifunctional polyethylene glycol (PEG) linker. It belongs to the class of PEG-based PROTAC (Proteolysis Targeting Chimera) linkers.

Molecular Formula C28H54N4O11
Molecular Weight 622.7 g/mol
Cat. No. B609448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-Boc-PEG4-Boc
SynonymsN-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester
Molecular FormulaC28H54N4O11
Molecular Weight622.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H54N4O11/c1-27(2,3)42-25(33)7-11-35-15-19-39-23-24-41-22-18-38-14-10-32(26(34)43-28(4,5)6)9-13-37-17-21-40-20-16-36-12-8-30-31-29/h7-24H2,1-6H3
InChIKeySIZKOCYNJSTOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG3)-N-Boc-PEG4-Boc: A Heterobifunctional PEG Linker for PROTAC Synthesis and Click Chemistry Bioconjugation


N-(Azido-PEG3)-N-Boc-PEG4-Boc (CAS: 2112731-94-7) is a branched, heterobifunctional polyethylene glycol (PEG) linker. It belongs to the class of PEG-based PROTAC (Proteolysis Targeting Chimera) linkers. This compound features an azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, and two orthogonal Boc-protected amines for controlled, sequential conjugation. Its structure comprises PEG3 and PEG4 chains, providing a flexible and hydrophilic spacer of approximately 28 atoms . This dual-functional design makes it a versatile building block for synthesizing PROTACs and advanced bioconjugates .

Strategic Importance of Linker Topology: Why Not All PEG Linkers are Interchangeable for N-(Azido-PEG3)-N-Boc-PEG4-Boc


While many PEG linkers are available, N-(Azido-PEG3)-N-Boc-PEG4-Boc possesses a specific branched architecture that precludes simple substitution. The presence of two Boc-protected amine groups, in addition to an azide handle, provides a unique, orthogonal branching point. Substituting with a simpler, linear bifunctional linker (e.g., Azido-PEG7-amine) or a single Boc-protected analog would forfeit the ability to perform sequential, stepwise conjugations [1]. This branched topology is not a generic feature; it enables the construction of complex, asymmetric bioconjugates, such as PROTACs where precise spatial control between ligands is critical for ternary complex formation and degradation efficiency [2]. The failure to recognize this topochemical distinction can lead to the synthesis of inactive or poorly performing molecules.

Quantitative Evidence for Selecting N-(Azido-PEG3)-N-Boc-PEG4-Boc: Linker Length, Solubility, and Molecular Weight Differentiation


Differentiation via Linker Length and Molecular Weight: N-(Azido-PEG3)-N-Boc-PEG4-Boc vs. Shorter Analog

The specific combination of PEG3 and PEG4 chains in N-(Azido-PEG3)-N-Boc-PEG4-Boc provides a distinct linker length and molecular weight compared to a shorter analog, such as N-(Azido-PEG2)-N-Boc-PEG3-Boc. The target compound has a higher molecular weight (MW: 622.75 g/mol) and a longer spacer arm (~28 atoms) . In contrast, N-(Azido-PEG2)-N-Boc-PEG3-Boc has a significantly lower MW of 534.64 g/mol and a shorter spacer arm (~22 atoms) [1]. The ~7-atom difference in length can directly influence the formation and stability of the ternary complex in PROTAC development, as linker length is a critical parameter for optimizing the distance between the E3 ligase and the target protein [2].

PROTAC synthesis Linker length Molecular weight Bioconjugation

Verified Solubility in DMSO: A Prerequisite for PROTAC and Bioconjugation Workflows

The compound N-(Azido-PEG3)-N-Boc-PEG4-Boc demonstrates a verified solubility of 10 mM in DMSO, a standard solvent for preparing stock solutions in chemical biology and drug discovery . This quantifiable solubility is a critical procurement criterion, as it ensures the linker can be reliably dissolved and handled in standard laboratory settings without additional optimization. This property is consistent across multiple vendors, confirming its reproducibility [1]. While a direct comparison of DMSO solubility with a specific analog like N-(Azido-PEG2)-N-Boc-PEG3-Boc is not available, this data point confirms the compound's compatibility with downstream conjugation steps, which often involve amine-reactive partners solubilized in similar polar aprotic solvents.

Solubility DMSO Bioconjugation PROTAC linker

Orthogonal Reactivity: Dual Boc-Protected Amines Enable Sequential, Controlled Conjugation

A key feature of N-(Azido-PEG3)-N-Boc-PEG4-Boc is the presence of two identical Boc-protected amine groups. This design allows for controlled, sequential deprotection and conjugation, which is not possible with mono-Boc linkers. The Boc groups are stable under the basic conditions used for click chemistry with the azide, but can be removed under mild acidic conditions [1]. This orthogonal protection strategy enables the stepwise assembly of complex bioconjugates. In contrast, an analog with a free amine, such as Azido-PEG4-amine, would lead to uncontrolled, random conjugation. Similarly, an analog with a single Boc group, like N-(Azido-PEG3)-N-Boc-PEG4-acid, offers fewer sequential conjugation possibilities, limiting the complexity of the final construct .

Orthogonal protection Boc deprotection Sequential conjugation Bioconjugation

Validated Applications of N-(Azido-PEG3)-N-Boc-PEG4-Boc in PROTAC Development and Bioconjugation


Synthesis of Length-Optimized PROTACs for Protein Degradation

N-(Azido-PEG3)-N-Boc-PEG4-Boc is a key building block for constructing PROTACs. The ~28-atom linker length, as established in Section 3, provides a specific spatial distance between an E3 ligase ligand and a target protein ligand. This defined length is crucial for forming a productive ternary complex and achieving efficient target degradation [1]. Researchers can use this linker when shorter analogs fail to induce degradation, thereby exploring a critical dimension of PROTAC SAR.

Constructing Complex Bioconjugates via Sequential Conjugation

The orthogonal protection of the dual Boc groups enables a precise, multi-step conjugation workflow. A typical scenario involves first conjugating an alkyne-bearing ligand (e.g., an E3 ligase binder) to the azide group via click chemistry. Subsequently, the Boc groups can be sequentially removed under mild acidic conditions to reveal two amines for further conjugation. This allows for the attachment of two different payloads (e.g., a fluorophore and a targeting ligand) or for the creation of a branched architecture in a controlled manner, a capability not offered by simpler, linear linkers .

Preparation of Advanced PEGylated Bioconjugates and Drug Delivery Systems

The intrinsic hydrophilicity of the PEG3/PEG4 backbone enhances the aqueous solubility of the final conjugate, which is a property common to PEG linkers . However, the specific advantage of this compound lies in its branched, protected-amine structure. This allows for the site-specific PEGylation of a drug or protein at two distinct sites, which can be used to fine-tune the conjugate's pharmacokinetic profile, reduce immunogenicity, or create multivalent displays. The ability to control the conjugation site and stoichiometry is a direct benefit over monofunctional or mono-Boc PEG linkers.

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